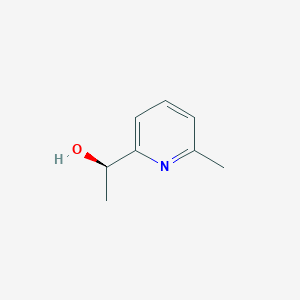

(R)-1-(6-methylpyridin-2-yl)ethanol

Descripción

(R)-1-(6-Methylpyridin-2-yl)ethanol is a chiral pyridine derivative characterized by a methyl-substituted pyridin-2-yl ring and an ethanol group at the R-configuration. Its molecular structure (C₈H₁₁NO) combines the aromatic pyridine moiety with a hydroxyl-bearing ethyl chain, making it a versatile intermediate in organic synthesis and coordination chemistry.

Propiedades

IUPAC Name |

(1R)-1-(6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPLROKJXHCPLY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)[C@@H](C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676476-21-4 | |

| Record name | (R)-1-(6-methylpyridin-2-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-methylpyridin-2-yl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(6-methylpyridin-2-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of ®-1-(6-methylpyridin-2-yl)ethanol may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

®-1-(6-methylpyridin-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane or phosphorus tribromide (PBr3) in toluene.

Major Products Formed

Oxidation: ®-1-(6-methylpyridin-2-yl)ethanone or ®-1-(6-methylpyridin-2-yl)acetic acid.

Reduction: ®-1-(6-methylpyridin-2-yl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates

(R)-1-(6-methylpyridin-2-yl)ethanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of COX-2 inhibitors, which are anti-inflammatory agents used to treat pain and inflammatory diseases. The synthesis of these inhibitors often involves complex multi-step processes where this compound acts as a key building block .

Therapeutic Applications

Research indicates that derivatives of this compound exhibit potential therapeutic effects against metabolic syndromes, including type 2 diabetes and obesity. These compounds may inhibit specific enzymes related to these conditions, thus contributing to the development of new treatments .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its utility in developing new polymeric materials. Studies have shown that it can be incorporated into polymer networks to enhance properties such as thermal stability and degradability. For instance, it has been used in the synthesis of thermally cleavable cross-linkers that allow for controlled degradation of polymers under specific conditions .

Synthesis and Characterization

Synthetic Methodologies

The compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with alcohols under specific catalytic conditions. The detailed synthetic routes are crucial for optimizing yield and purity for subsequent applications in pharmaceuticals and materials .

Analytical Techniques

Characterization of this compound typically employs techniques such as NMR spectroscopy, HPLC, and mass spectrometry to confirm structure and assess purity. These analytical methods are essential for ensuring that the compound meets the required standards for research and industrial applications .

Case Studies

Mecanismo De Acción

The mechanism of action of ®-1-(6-methylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

Pyridine Methanol Derivatives

Compounds with pyridine cores and hydroxyl-containing side chains are critical for drug design and catalysis. Key analogs include:

Key Observations :

- Substituent Effects : The 6-methyl group in the target compound enhances steric bulk compared to methoxy or fluoro substituents, influencing binding affinity in coordination complexes .

- Chirality: The R-configuration in this compound is critical for asymmetric catalysis, unlike non-chiral analogs like (6-methoxypyridin-2-yl)-methanol .

Pyridinylpyrimidines and Cyclic Imides

- N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: A pyridinylpyrimidine with a similarity score of 0.530 to Schiff base 4b . This compound exhibits anticancer activity, contrasting with the ethanol derivative’s role in ligand synthesis.

- 3,4-Bis((E)-4-chlorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione : A cyclic imide synthesized via microwave irradiation, demonstrating plant growth regulator (PGR) activities . The pyridine ring here serves as a substituent rather than a functional core.

Functional Differences :

- The ethanol group in this compound allows for hydrogen bonding and coordination, whereas pyridinylpyrimidines rely on planar aromatic systems for bioactivity .

Pharmacokinetic and ADME Considerations

ADME predictions for pyrimidine Schiff bases (e.g., compound 4b) reveal moderate gastrointestinal absorption and blood-brain barrier penetration . While direct data for this compound is lacking, its lower molecular weight (137.18 g/mol) and hydroxyl group suggest favorable solubility compared to bulkier analogs like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (212.23 g/mol) .

Actividad Biológica

(R)-1-(6-methylpyridin-2-yl)ethanol, with the CAS number 676476-21-4, is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Profile

This compound is characterized by its pyridine ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical for mood regulation and cognitive function.

Potential Mechanisms:

- Receptor Modulation : The compound may act as a modulator of serotonin receptors, potentially affecting mood and anxiety levels.

- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Pharmacological Properties

Recent studies have explored the pharmacological effects of this compound. Notable findings include:

| Study | Effect | Methodology |

|---|---|---|

| Study 1 | Antidepressant-like effects | Behavioral assays in animal models |

| Study 2 | Neuroprotective properties | In vitro neuronal cell assays |

| Study 3 | Influence on metabolic enzymes | Enzyme inhibition assays |

Case Studies

- Antidepressant Activity : A study demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors in rodent models. This effect was attributed to enhanced serotonergic transmission.

- Neuroprotection : In vitro studies indicated that this compound protects neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Metabolic Effects : Preliminary data suggest that this compound may modulate lipid metabolism, which could have implications for conditions like obesity and diabetes.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.